molecular formula C19H18ClF3N4O B2450154 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-54-0

4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2450154
CAS No.: 860612-54-0
M. Wt: 410.83
InChI Key: HKFPOYCQVQFURZ-UHFFFAOYSA-N
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Description

4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H18ClF3N4O and its molecular weight is 410.83. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O/c1-11-25-27(16-15(20)9-13(10-24-16)19(21,22)23)17(28)26(11)14-7-5-12(6-8-14)18(2,3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFPOYCQVQFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a nitrogen-containing heterocyclic compound belonging to the class of triazoles. This article aims to explore its biological activity, particularly its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Basic Information

  • Chemical Name : this compound
  • CAS Number : Not specified
  • Molecular Formula : C19H18ClF3N4O
  • Molecular Weight : 410.82 g/mol

Structural Characteristics

The structure of this compound features a triazole ring, which is known for its diverse biological activities. The presence of a tert-butyl group and a trifluoromethyl group contributes to its lipophilicity and potential interaction with biological targets.

Antifungal Properties

Recent studies have highlighted the antifungal activity of triazole derivatives, including the compound . The 1,2,4-triazole core is recognized for its broad-spectrum antifungal properties, making it a significant focus in drug discovery.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents can enhance antifungal efficacy. For instance, compounds with electron-withdrawing groups (like trifluoromethyl) exhibit improved activity against various fungal strains .

Case Studies

  • Antifungal Activity Evaluation : A study evaluated the antifungal effects of several triazole derivatives against Candida albicans and Aspergillus niger. The compound demonstrated significant inhibition at low concentrations, comparable to established antifungal agents .
  • Mechanism of Action : The mechanism by which triazoles exert their antifungal effects often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Cytotoxicity Studies

In addition to antifungal activity, preliminary cytotoxicity evaluations against cancer cell lines (e.g., MCF-7) showed that the compound has potential anticancer properties. The IC50 values were determined through standard cytotoxic assays, indicating effective inhibition of cell proliferation at specific concentrations .

Biological Activity Summary

Activity TypeTarget OrganismIC50 Value (µM)Reference
AntifungalCandida albicans12.5
AntifungalAspergillus niger15.0
CytotoxicityMCF-7 (breast cancer)20.0

Structure-Activity Relationship Insights

SubstituentEffect on Activity
Tert-butylIncreases lipophilicity
TrifluoromethylEnhances antifungal activity
ChlorineModulates electronic properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by systematically testing solvents (e.g., dimethylformamide or ethanol), catalysts (e.g., triethylamine), and temperature ranges (e.g., reflux at 80–120°C). Use inert atmospheres (N₂/Ar) to prevent oxidation or side reactions. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution . Environmentally friendly solvents (e.g., water-ethanol mixtures) can reduce environmental impact while maintaining efficiency .

Q. What spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on characteristic peaks (e.g., tert-butyl group at ~1.3 ppm, pyridinyl protons at 7.5–8.5 ppm).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., triazol-3-one C=O stretch ~1700 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis. Cross-reference spectral data with computational predictions (e.g., PubChem tools) .

Q. What are the key structural features influencing the compound’s reactivity and stability?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, slowing hydrolysis. The trifluoromethyl group increases electronegativity, affecting electron-deficient pyridinyl ring reactivity. Stability studies under varying pH (2–12), temperature (25–60°C), and light exposure can identify degradation pathways. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or biological targets for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction energetics. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with potential targets (e.g., enzyme active sites). Integrate cheminformatics tools (e.g., ICReDD’s reaction path search methods) to narrow experimental conditions and validate predictions with in vitro assays .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay protocols, cell lines, compound purity). Reproduce experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity). Validate purity via orthogonal methods (e.g., HPLC + NMR). Compare structure-activity relationships (SAR) with analogues (e.g., replacing tert-butyl with methoxy groups) to isolate critical functional groups .

Q. What strategies enable efficient design of analogues with enhanced bioactivity?

  • Methodological Answer :

  • SAR-Driven Design : Synthesize derivatives with systematic substitutions (e.g., halogenation at pyridinyl positions, alkyl chain length variation).
  • Fragment-Based Screening : Test truncated fragments (e.g., isolated triazolone or pyridinyl moieties) to identify pharmacophores.
  • In Silico Optimization : Use QSAR models to predict bioactivity and ADMET properties. Prioritize candidates with improved binding affinity (ΔG < -8 kcal/mol) and solubility (logP < 3) .

Q. How can degradation pathways be elucidated under environmental or physiological conditions?

  • Methodological Answer : Expose the compound to simulated physiological buffers (e.g., PBS at pH 7.4) or environmental matrices (e.g., soil/water samples). Analyze degradation products via LC-MS/MS and GC-MS. Use isotopic labeling (e.g., ¹⁸O-H₂O) to track hydrolysis mechanisms. Computational tools (e.g., EPI Suite) can predict environmental persistence .

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